4-tert-Butylcyclohexanone diethyl acetal

Descripción

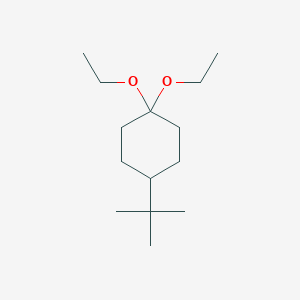

Structure

2D Structure

Propiedades

IUPAC Name |

4-tert-butyl-1,1-diethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSXNUWFLGKEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC(CC1)C(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172465 | |

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1900-58-9 | |

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butylcyclohexanone Diethyl Acetal

Conventional Acetalization Protocols from 4-tert-Butylcyclohexanone (B146137)

Traditional methods for the formation of acetals from ketones primarily rely on the use of acid catalysts to facilitate the reaction between the ketone and an alcohol. These can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Acid-Catalyzed Approaches (e.g., p-TsOH, HCl)

Homogeneous acid catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for acetal (B89532) synthesis. Strong acids such as p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl) are commonly employed. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol (B145695). The reaction of cyclohexanone (B45756) with methanol (B129727) in the presence of HCl to form the corresponding dimethyl acetal serves as a comparable example of this type of transformation. openstax.org

The general reaction for the formation of 4-tert-butylcyclohexanone diethyl acetal using a homogeneous acid catalyst is as follows:

4-tert-Butylcyclohexanone + 2 Ethanol ⇌ this compound + Water

To drive the equilibrium towards the product side, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. libretexts.org

Table 1: Examples of Homogeneous Acid Catalysts in Acetalization

| Catalyst | Typical Conditions | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Reflux in a suitable solvent with azeotropic removal of water. | orgsyn.org |

| Hydrochloric acid (HCl) | Reaction with excess alcohol, often at room temperature or with gentle heating. | openstax.org |

Heterogeneous Acid-Catalyzed Systems (e.g., solid acids, zeolites)

Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture, which simplifies the work-up procedure and allows for catalyst recycling. Solid acids, such as acidic ion-exchange resins and zeolites, have been effectively used for acetalization reactions. Strongly acidic ion-exchange resins, for example, can be employed to produce cyclic acetals in high yields. rsc.org

Zeolites, with their well-defined pore structures and tunable acidity, are also promising catalysts. While the direct acetalization of 4-tert-butylcyclohexanone with ethanol using zeolites is not extensively detailed in the provided search results, the use of zeolite BEA in the reduction of 4-tert-butylcyclohexanone highlights the compatibility of this substrate with zeolite catalysts. openstax.orgrsc.org Furthermore, the acetalization of cyclohexanone with methanol has been demonstrated using a magnetic ZSM-5 catalyst, indicating the feasibility of using zeolites for this type of transformation. researchgate.net

Table 2: Examples of Heterogeneous Acid Catalysts in Acetalization

| Catalyst Type | Specific Example | Potential Advantages |

| Solid Acid Resin | Amberlyst | High yield, ease of separation. rsc.org |

| Zeolite | ZSM-5 | Reusability, shape selectivity. researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Chemoselectivity

The efficiency of acetalization reactions can be significantly influenced by various parameters, including temperature, catalyst concentration, and the molar ratio of reactants. For the synthesis of cyclohexanone diethyl acetal, optimal conditions have been identified that lead to high yields. These include a specific molar ratio of cyclohexanone to triethyl orthoformate and anhydrous ethanol, a defined reaction time, and an optimal amount of catalyst. researchgate.net

Key factors to consider for optimizing the synthesis of this compound include:

Temperature: The reaction temperature can affect the rate of reaction and the position of the equilibrium.

Catalyst Loading: The amount of acid catalyst used should be sufficient to promote the reaction without causing significant side reactions.

Reactant Stoichiometry: Using an excess of ethanol or employing a dehydrating agent can shift the equilibrium towards the formation of the acetal.

Water Removal: The continuous removal of water is crucial for achieving high yields in reversible acetalization reactions. libretexts.org

Chemoselectivity can be a critical consideration, especially when other functional groups are present in the molecule. While 4-tert-butylcyclohexanone itself does not have other reactive functional groups, the choice of catalyst and reaction conditions can be important in more complex syntheses to avoid unwanted side reactions.

Advanced Catalytic Strategies in Acetal Formation

Beyond conventional acid catalysis, more advanced strategies involving Lewis acids and organocatalysts have been developed for acetal synthesis.

Lewis Acid Catalysis (e.g., TiCl4, Bi(OTf)3, Er(OTf)3)

Lewis acids are effective catalysts for acetalization as they can activate the carbonyl group by coordinating to the carbonyl oxygen.

Titanium Tetrachloride (TiCl4): TiCl4 is a strong Lewis acid that can catalyze the acetalization of cyclic ketones to afford dimethyl acetals at room temperature. researchgate.net Its powerful dehydrating action and affinity for oxygenated compounds make it a potent catalyst for such transformations. rsc.org

Bismuth(III) Triflate (Bi(OTf)3): Bismuth(III) triflate is a versatile and environmentally friendly Lewis acid catalyst that has been used in a wide range of organic transformations. researchgate.net It is known to be an efficient catalyst for various reactions involving carbonyl compounds.

Erbium(III) Triflate (Er(OTf)3): Er(OTf)3 is another effective Lewis acid catalyst that has been utilized in the protection and deprotection of functional groups. It has been shown to be a powerful catalyst for the acylation of alcohols and phenols and for the ring-opening of epoxides. organic-chemistry.orgnih.gov

Table 3: Lewis Acid Catalysts for Acetalization

| Lewis Acid | Potential Advantages |

| TiCl4 | High reactivity, effective at room temperature. researchgate.netrsc.org |

| Bi(OTf)3 | Environmentally friendly, versatile. researchgate.net |

| Er(OTf)3 | Efficient for functional group transformations. organic-chemistry.orgnih.gov |

Organocatalytic Methods in Acetal Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. While the direct application of organocatalysts for the synthesis of this compound is not extensively documented in the provided search results, the principles of organocatalysis suggest potential avenues.

Proline-derived catalysts: Proline and its derivatives are well-known organocatalysts, particularly for asymmetric reactions involving carbonyl compounds, such as aldol (B89426) and Mannich reactions. wikipedia.orgresearchgate.netwikipedia.org Their mechanism of action often involves the formation of an enamine intermediate with the carbonyl compound.

Thiourea-based catalysts: Chiral thioureas are effective organocatalysts that operate through hydrogen bonding to activate electrophiles. rsc.orgnih.govresearchgate.net Schreiner's thiourea (B124793), for example, has been used as a catalyst for the photochemical acetalization of aldehydes. rsc.org The bifunctional nature of some thiourea catalysts allows for the simultaneous activation of both the electrophile and the nucleophile.

While these organocatalytic methods have been primarily explored for asymmetric synthesis and reactions of aldehydes, their ability to activate carbonyl compounds suggests they could potentially be adapted for the acetalization of ketones like 4-tert-butylcyclohexanone.

Photochemical and Electrochemical Approaches to Acetalization

In recent years, photochemical and electrochemical methods have emerged as powerful tools in organic synthesis, often providing milder and more selective reaction pathways compared to traditional methods.

Photochemical Acetalization: The use of visible light to drive chemical reactions has gained significant traction. One notable approach involves the use of photosensitizers, such as Eosin Y, to catalyze acetalization reactions. researchgate.netuni-regensburg.deresearchgate.netrsc.org This method typically proceeds under neutral conditions, offering an advantage when dealing with acid-sensitive substrates. The general mechanism involves the photoexcitation of the catalyst, which then promotes the activation of the carbonyl group towards nucleophilic attack by the alcohol.

However, research in this area has shown that ketones are generally less reactive than aldehydes under these conditions. organic-chemistry.org While a broad range of aldehydes have been successfully converted to their corresponding acetals using photocatalysts like Eosin Y, ketones often remain unreacted. organic-chemistry.org This suggests that the direct photochemical diethyl acetalization of the sterically hindered and less reactive 4-tert-butylcyclohexanone may require specifically designed catalysts or reaction conditions to achieve viable yields.

Another photochemical approach involves the irradiation of cyclic ketones in the presence of an alcohol, which can lead to the formation of cyclic acetals through the generation of an intermediate oxacarbene. lookchem.com However, this represents a different class of reaction and is not the direct formation of a diethyl acetal.

Electrochemical Acetalization: Electrochemical synthesis offers another alternative for acetal formation, proceeding through the anodic oxidation of substrates. While the electrochemical deprotection of acetals is a well-documented process, rsc.org the direct electrochemical synthesis from ketones is less common. Some reports indicate the possibility of forming dimethyl acetals from ketone derivatives via anodic cleavage, but detailed studies on the direct electrochemical formation of diethyl acetals from cyclic ketones like 4-tert-butylcyclohexanone are not extensively available in the current literature. nih.gov The mechanism would likely involve the oxidation of the alcohol at the anode to generate a reactive species that then reacts with the ketone. Further research is needed to establish the feasibility and efficiency of this method for the synthesis of this compound.

Transition Metal-Mediated Acetalization Techniques (e.g., Pd-catalysis)

Transition metal catalysis has revolutionized organic synthesis, and acetalization is no exception. Various transition metals have been employed to catalyze the formation of acetals and ketals, offering high efficiency and selectivity. ymerdigital.com

Palladium-Catalyzed Acetalization: Palladium catalysts, in particular, have shown great promise in this area. A highly efficient method for the acetalization and ketalization of a wide range of carbonyl compounds employs a cationic palladium(II) species, generated in situ from Pd(PhCN)₂(OTf)₂. lookchem.com This protocol is notable for its mild reaction conditions, low catalyst loading, and excellent yields. The cationic palladium(II) catalyst is believed to activate the carbonyl group, facilitating the nucleophilic attack of the alcohol or orthoformate.

| Ketone Substrate | Reagent | Catalyst | Solvent | Time (min) | Yield (%) |

| General Ketones | Trimethyl Orthoformate | 0.5 mol% Pd(PhCN)₂(OTf)₂ | CH₂Cl₂ | 10-60 | >90 |

Table 1: General Reaction Conditions for Cationic Palladium(II)-Catalyzed Ketalization.

Other Transition Metal Catalysts: Besides palladium, other transition metals such as rhodium have been extensively studied for their catalytic activity in reactions involving ketones. While rhodium is well-known for catalyzing reactions like methylation and the synthesis of cyclohexenones and α,β-unsaturated ketones, nih.govnih.gov its application in the direct diethyl acetalization of ketones like 4-tert-butylcyclohexanone is not as prominently documented. The primary focus of rhodium catalysis in ketone chemistry has been on carbon-carbon bond formation and reduction reactions. nih.gov Therefore, while transition metal catalysis offers a broad and powerful toolkit, palladium-based systems currently appear to be the most directly applicable and promising for the efficient synthesis of this compound.

Conformational Analysis and Stereochemical Impact of 4 Tert Butylcyclohexanone Diethyl Acetal

Fundamental Principles of Cyclohexane (B81311) Conformational Analysis Applied to the 4-tert-Butylcyclohexane Scaffold

The cyclohexane ring is not a planar hexagon; instead, it adopts a puckered three-dimensional structure to relieve angle and torsional strain. The most stable of these conformations is the chair form, which minimizes both types of strain by having all carbon-carbon bond angles close to the ideal tetrahedral angle of 109.5° and staggering all adjacent carbon-hydrogen bonds. Other, less stable conformations include the boat, twist-boat, and half-chair forms. The chair conformation can undergo a process called ring-flipping, where one chair form interconverts into another, causing axial substituents to become equatorial and vice versa.

Influence of the tert-Butyl Group on Ring Conformation and Conformational Equilibria

The introduction of a substituent onto the cyclohexane ring leads to two non-equivalent chair conformations. The position of the substituent, either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring), significantly affects the stability of the conformer. The steric strain arising from the interaction of an axial substituent with the two other axial hydrogens on the same side of the ring is known as a 1,3-diaxial interaction.

The tert-butyl group is an exceptionally bulky substituent, and as such, it has a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions. The energy difference between the equatorial and axial conformations for a tert-butyl group is approximately 5 kcal/mol, which is a substantial energy barrier. This high energy cost effectively "locks" the cyclohexane ring into a single, rigid conformation where the tert-butyl group occupies an equatorial position. This conformational locking is a powerful tool in stereochemical studies as it provides a predictable and stable molecular framework.

Derivation of Preferred Conformations for 4-tert-Butylcyclohexanone (B146137) Diethyl Acetal (B89532)

Given the profound influence of the tert-butyl group, it is overwhelmingly likely that 4-tert-butylcyclohexanone diethyl acetal exists almost exclusively in a chair conformation with the tert-butyl group in the equatorial position. This arrangement minimizes steric strain and provides the most stable conformation for the cyclohexane ring.

Stereochemical Studies on Reactions Involving 4-tert-Butylcyclohexanone Derivatives as Relevant Precursors and Analogs

The fixed conformation of the 4-tert-butylcyclohexane scaffold makes its derivatives, particularly 4-tert-butylcyclohexanone, excellent models for studying the stereochemistry of reactions on cyclohexane rings.

Diastereoselectivity in Nucleophilic Additions to 4-tert-Butylcyclohexanone

Nucleophilic addition to the carbonyl group of 4-tert-butylcyclohexanone can occur from two distinct faces: the axial face and the equatorial face. The trajectory of the incoming nucleophile is influenced by steric hindrance and torsional strain in the transition state.

Axial Attack: A nucleophile approaching from the axial direction leads to the formation of an equatorial alcohol. This pathway is generally favored by small, unhindered nucleophiles. The transition state for axial attack is thought to be lower in energy as the incoming nucleophile avoids steric interaction with the equatorial hydrogens at C2 and C6.

Equatorial Attack: An approach from the equatorial direction results in an axial alcohol. This pathway is often preferred by bulky nucleophiles, as it avoids the more severe 1,3-diaxial interactions with the axial hydrogens at C3 and C5 in the transition state.

The diastereoselectivity of these additions is highly dependent on the nature of the nucleophile and the reaction conditions. For example, reduction of 4-tert-butylcyclohexanone with a small reducing agent like sodium borohydride (B1222165) (NaBH₄) typically yields the trans-4-tert-butylcyclohexanol (equatorial hydroxyl group) as the major product, resulting from axial attack. Conversely, using a bulkier reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) leads to the preferential formation of the cis-4-tert-butylcyclohexanol (axial hydroxyl group) via equatorial attack.

| Reducing Agent | Major Product | Minor Product | Predominant Attack |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | trans-4-tert-Butylcyclohexanol | cis-4-tert-Butylcyclohexanol | Axial |

| Lithium Tri-sec-butylborohydride (L-Selectride®) | cis-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexanol | Equatorial |

Stereochemical Outcomes in Transformations of this compound

Specific experimental data on the stereochemical outcomes of reactions involving this compound are not extensively reported in readily available literature. However, predictions can be made based on the established principles of acetal chemistry and the conformational rigidity of the 4-tert-butylcyclohexyl system.

Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which would regenerate the parent ketone. Any subsequent reaction would then follow the stereochemical pathways described for 4-tert-butylcyclohexanone.

If transformations were to occur directly on the acetal or its adjacent positions without cleavage, the stereochemical outcome would be dictated by the locked chair conformation. Reagents would approach from the less sterically hindered face, and the stereoelectronics of the acetal group could influence the reactivity of neighboring positions. For instance, reactions at C2 or C6 would be influenced by the steric bulk of both the equatorial tert-butyl group and the diethyl acetal group at C1.

Theoretical and Computational Approaches to Conformational and Stereochemical Analysis

Theoretical and computational methods, such as Density Functional Theory (DFT), Molecular Mechanics (MM), and Molecular Dynamics (MD) simulations, are powerful tools for investigating the conformational preferences and stereochemical aspects of molecules like this compound.

Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. These methods are computationally efficient and can be used to quickly explore the potential energy surface of a molecule to identify stable conformers and estimate their relative energies. For the 4-tert-butylcyclohexane scaffold, MM calculations consistently show a strong preference for the chair conformation with an equatorial tert-butyl group.

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure of molecules. DFT calculations can be used to obtain more precise geometries, relative energies of conformers, and to model the transition states of reactions. This allows for a detailed understanding of the factors controlling diastereoselectivity in reactions such as nucleophilic additions to the parent ketone.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. For this compound, MD simulations could be used to study the conformational flexibility of the diethyl acetal group and its interactions with the cyclohexane ring and surrounding solvent molecules.

While specific computational studies on this compound are scarce, studies on analogous systems, such as other cyclohexanone (B45756) ketals and substituted cyclohexanes, have demonstrated the utility of these methods in accurately predicting conformational energies and explaining observed stereochemical outcomes.

| Method | Primary Application | Information Provided |

|---|---|---|

| Molecular Mechanics (MM) | Rapid conformational searching | Relative energies of conformers, preferred geometries |

| Density Functional Theory (DFT) | Accurate electronic structure calculations | Precise geometries, conformational energies, transition state modeling |

| Molecular Dynamics (MD) | Simulation of molecular motion | Dynamic conformational behavior, solvent effects |

Reactivity Profiles and Mechanistic Investigations of 4 Tert Butylcyclohexanone Diethyl Acetal

Acid-Catalyzed Hydrolysis and Selective Deprotection Mechanisms

Acetals, such as 4-tert-butylcyclohexanone (B146137) diethyl acetal (B89532), are generally stable in neutral or basic media but are susceptible to hydrolysis under acidic conditions, regenerating the parent carbonyl compound and the corresponding alcohol. pearson.comchemistrysteps.com This reactivity is fundamental to their role as protecting groups in organic synthesis. chemistrysteps.comlibretexts.org

Detailed Mechanistic Pathways of Acetal Hydrolysis (e.g., oxycarbenium ion intermediates)

The acid-catalyzed hydrolysis of 4-tert-butylcyclohexanone diethyl acetal proceeds through a well-established multi-step mechanism. chemistrysteps.comyoutube.com The process is initiated by the protonation of one of the ether oxygen atoms by an acid catalyst. pearson.comchemistrysteps.com This protonation converts the ethoxy group into a good leaving group (ethanol).

The departure of the ethanol (B145695) molecule is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxycarbenium ion intermediate. pearson.comnih.gov This intermediate is a key electrophilic species in the hydrolysis reaction. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxycarbenium ion. pearson.com

Subsequent deprotonation of the resulting oxonium ion yields a hemiacetal. libretexts.orgpressbooks.pub The hemiacetal itself is an intermediate and undergoes further acid-catalyzed reaction. Protonation of the remaining hydroxyl group, followed by the elimination of a second molecule of ethanol, generates a protonated ketone. The final step involves deprotonation to yield 4-tert-butylcyclohexanone and regenerate the acid catalyst. chemistrysteps.com The entire process is reversible, and the direction of the equilibrium can be controlled by the reaction conditions. An excess of water drives the equilibrium towards the hydrolysis products. libretexts.orgpressbooks.pub

Studies have shown that the stability of the oxycarbenium ion intermediate can influence the rate of acetal hydrolysis. nih.govnih.govrsc.org For instance, remote alkoxy groups can accelerate acetal hydrolysis through electrostatic stabilization of the developing positive charge on the acetal carbon. nih.govnih.gov

Chemoselective Liberation of Carbonyl Functionality in Complex Architectures

The differential stability of acetals compared to other functional groups allows for the chemoselective deprotection of the carbonyl group in complex molecules. Acetals are resistant to bases, hydride reducing agents, and organometallic reagents, making them effective protecting groups. libretexts.orgpressbooks.pub This property is crucial in multistep syntheses where a ketone's reactivity needs to be masked while other transformations are carried out.

Various reagents and conditions have been developed for the mild and selective cleavage of acetals. For example, bismuth nitrate (B79036) pentahydrate has been shown to be an effective catalyst for the chemoselective deprotection of acetals derived from ketones. organic-chemistry.org This method is advantageous due to its mild reaction conditions, ease of workup, and the use of a relatively non-toxic and inexpensive reagent. organic-chemistry.org The selectivity of this method allows for the deprotection of acetals in the presence of other sensitive protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.orgresearchgate.net

The choice of deprotection conditions can be tailored to the specific substrate and the other functional groups present in the molecule, ensuring the selective liberation of the carbonyl functionality without affecting other parts of the complex architecture.

Carbon-Carbon Bond Forming Reactions Involving the Acetal Moiety

While primarily known as a protecting group, the acetal functionality in this compound can also participate in carbon-carbon bond-forming reactions, particularly through activation with Lewis acids.

Nucleophilic Additions to the Acetal Carbon: Focus on Allylation Reactions

In the presence of a Lewis acid, the acetal can be activated to generate an oxycarbenium ion, which can then be trapped by a nucleophile. This reactivity allows for the formation of a new carbon-carbon bond at the former carbonyl carbon.

Lewis acids can coordinate to one of the oxygen atoms of the acetal, facilitating the departure of an alkoxy group and the formation of an oxycarbenium ion intermediate. nih.govnih.gov This electrophilic intermediate is susceptible to nucleophilic attack. Allylating agents, such as allyltrimethylsilane, can then add to the oxycarbenium ion, resulting in the formation of a new carbon-carbon bond and yielding an allylated ether.

The choice of Lewis acid can influence the efficiency and outcome of the reaction. Common Lewis acids employed for such transformations include boron trifluoride etherate (BF₃·OEt₂) and scandium triflate (Sc(OTf)₃). nih.govnih.gov The reaction pathway involves the generation of the key oxycarbenium ion, which then undergoes the nucleophilic addition of the allyl group.

The bulky tert-butyl group at the 4-position of the cyclohexyl ring plays a significant role in controlling the stereochemical outcome of reactions involving the adjacent carbonyl or acetal center. academie-sciences.frresearchgate.net This group effectively locks the conformation of the cyclohexane (B81311) ring, presenting two distinct faces for nucleophilic attack.

In the context of allylation, the incoming nucleophile will preferentially attack from the less sterically hindered face. For 4-tert-butylcyclohexanone, this generally leads to the formation of one diastereomer in excess. The stereochemistry of nucleophilic addition to the related 4-tert-butylcyclohexanone has been extensively studied, with factors such as steric hindrance and electronic effects influencing the facial selectivity. researchgate.net While specific studies on the diastereoselectivity of allylation of this compound are not extensively detailed in the provided search results, the principles governing nucleophilic additions to the parent ketone are applicable. The large tert-butyl group is expected to direct the incoming allyl nucleophile to the axial position to form the equatorial alcohol (after workup), which is the thermodynamically more stable product.

Interactive Data Table: Reagents for Acetal Deprotection

| Reagent | Conditions | Selectivity | Reference |

| Bismuth Nitrate Pentahydrate | Dichloromethane, room temperature | High for ketone acetals; tolerates TBDMS ethers | organic-chemistry.org |

| Iron(III) Tosylate | Water, 30 °C | Effective for aromatic and conjugated acetals | researchgate.net |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate | Water, 30 °C | General acetal and ketal deprotection | researchgate.net |

| p-Toluenesulfonic acid | Aqueous solvent | General acid-catalyzed deprotection | researchgate.net |

Other Electrophilic and Nucleophilic Transformations at the Acetal Center

The diethyl acetal functional group in this compound serves as more than a simple protecting group for the ketone. It is a versatile reaction center susceptible to a variety of electrophilic and nucleophilic transformations. These reactions are crucial for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

One key transformation involves the reaction with organometallic reagents. For instance, Lewis acid-catalyzed reactions of acetals with Grignard reagents can lead to the substitution of an ethoxy group, forming an ether. The sterically demanding tert-butyl group at the 4-position of the cyclohexane ring significantly influences the stereochemical course of these reactions, typically directing the incoming nucleophile to the less sterically hindered face.

Another important class of reactions is the cyanation of the acetal center. Using reagents like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid such as titanium tetrachloride (TiCl4), one of the ethoxy groups can be displaced to form a cyanohydrin ether. The mechanism involves Lewis acid activation of the acetal, followed by nucleophilic attack by the cyanide ion.

Electrophilic reagents can also target the acetal functionality. For example, treatment with acyl chlorides or acid anhydrides under Lewis acidic conditions can promote the elimination of an ethanol molecule to yield an enol ether. Furthermore, the acetal can undergo reductive cleavage. Reagents like diisobutylaluminium hydride (DIBAL-H) can reduce the acetal to a hydroxy ether, a transformation that requires careful temperature control to maintain selectivity.

Recent research has also demonstrated nickel-catalyzed reductive cross-coupling reactions of acetals derived from benzaldehydes with anhydrides or vinyl triflates. acs.org This method allows for the formation of α-substituted ethers through a proposed α-oxy radical intermediate generated via Lewis acid activation. acs.org

The following table summarizes some of the key transformations at the acetal center:

Interactive Data Table: Transformations at the Acetal Center

| Reagent(s) | Product Type | General Reaction Conditions |

|---|---|---|

| Grignard Reagent (RMgX) / Lewis Acid | Ether | Anhydrous solvent, low temperature |

| Trimethylsilyl cyanide (TMSCN) / TiCl4 | Cyanohydrin ether | Inert atmosphere, -78 °C to room temp. |

| Acyl chloride / Lewis Acid | Enol ether | Anhydrous conditions |

| Diisobutylaluminium hydride (DIBAL-H) | Hydroxy ether | Low temperature, aprotic solvent |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and optimizing synthetic protocols. This understanding is achieved through a combination of kinetic and spectroscopic investigations.

Spectroscopic methods provide direct evidence for the structures of reactants, intermediates, and products. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Detailed NMR studies, sometimes at low temperatures, can allow for the direct observation of reactive intermediates. acs.orgresearchgate.net For instance, the formation of pyridinium-type salt intermediates has been detected by in situ 1H NMR studies during certain acetal transformations. researchgate.net Changes in the 1H and 13C NMR chemical shifts are routinely used to monitor the progress of a reaction from starting material to product. researchgate.net

Infrared (IR) spectroscopy is another valuable technique for monitoring these reactions. The conversion of the acetal to the ketone during hydrolysis can be easily followed by observing the disappearance of the characteristic C-O stretches of the acetal and the appearance of the strong carbonyl (C=O) stretching band of the ketone product around 1720 cm⁻¹. researchgate.net

Mass spectrometry (MS) is frequently used to identify and confirm the structures of intermediates and products, particularly in complex reaction mixtures, by providing crucial molecular weight and fragmentation data. acs.org

The combined application of these techniques provides a comprehensive picture of the reaction pathways.

Interactive Data Table: Techniques for Mechanistic Elucidation

| Technique | Type of Information Obtained |

|---|---|

| Gas Chromatography (GC) / HPLC | Reaction kinetics, monitoring reactant/product concentrations, product distribution |

| Nuclear Magnetic Resonance (NMR) | Structural characterization of reactants, products, and intermediates; reaction progress monitoring |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O vs. C-O), reaction monitoring |

Strategic Applications of 4 Tert Butylcyclohexanone Diethyl Acetal in Advanced Organic Synthesis

Utilization as a Protecting Group for Carbonyl Functionalities

The primary and most fundamental application of 4-tert-butylcyclohexanone (B146137) diethyl acetal (B89532) in organic synthesis is as a protecting group for the carbonyl functionality of 4-tert-butylcyclohexanone. ontosight.ai The conversion of the ketone to its diethyl acetal masks the electrophilic nature of the carbonyl carbon, rendering it inert to a wide range of nucleophilic and basic reagents. masterorganicchemistry.com This protection strategy is crucial in multi-step syntheses where the reactivity of the carbonyl group would otherwise interfere with transformations at other sites within the molecule.

The formation of the diethyl acetal is typically achieved by reacting 4-tert-butylcyclohexanone with ethanol (B145695) in the presence of an acid catalyst. ontosight.ai This reaction is reversible, and the carbonyl group can be readily regenerated by treatment with aqueous acid, a process often referred to as deprotection. ontosight.ai

Stability and Compatibility in Multi-Step Synthetic Sequences

A key attribute of the diethyl acetal protecting group is its predictable stability profile. Acetals, in general, are known to be robust under neutral and basic conditions, making them compatible with a wide array of synthetic transformations. masterorganicchemistry.com This stability allows for the execution of reactions such as organometallic additions, reductions with complex metal hydrides at other functional groups, and various oxidation and reduction reactions without affecting the protected carbonyl.

The stability of acetals and ketals is, however, pH-sensitive. They are readily hydrolyzed under acidic conditions to regenerate the parent carbonyl compound. masterorganicchemistry.com This lability in the presence of acid provides a convenient and mild method for deprotection at a desired stage in a synthetic sequence. The compatibility of the diethyl acetal with numerous reagents is a significant advantage in the design of complex synthetic routes.

| Reagent/Condition | Compatibility with Diethyl Acetal |

| Grignard Reagents (RMgX) | Stable |

| Organolithium Reagents (RLi) | Stable |

| Lithium Aluminum Hydride (LiAlH4) | Stable |

| Sodium Borohydride (B1222165) (NaBH4) | Stable |

| Basic conditions (e.g., NaOH, KOH) | Stable |

| Hydrogenation (e.g., H2/Pd) | Stable |

| Aqueous Acid (e.g., HCl, H2SO4) | Labile (Deprotection) |

Development of Orthogonal Protecting Group Strategies

In the synthesis of complex molecules bearing multiple functional groups, the concept of orthogonal protection is of paramount importance. numberanalytics.comjocpr.com This strategy involves the use of several different protecting groups, each of which can be removed under a specific set of conditions without affecting the others. numberanalytics.com This allows for the selective unmasking and reaction of different functional groups at various stages of a synthesis.

The diethyl acetal of 4-tert-butylcyclohexanone can be a valuable component in such orthogonal schemes. For instance, its acid-lability contrasts with the removal conditions for other common protecting groups, such as silyl (B83357) ethers (cleaved by fluoride (B91410) ions) or benzyl (B1604629) ethers (removed by hydrogenolysis). jocpr.com A notable application of orthogonal protecting group strategies involving acetals is in the field of oligosaccharide synthesis, where multiple hydroxyl groups with similar reactivity need to be selectively protected and deprotected. nih.govbham.ac.uk While specific examples detailing 4-tert-butylcyclohexanone diethyl acetal in complex orthogonal schemes are not extensively documented in readily available literature, its distinct deprotection condition makes it a theoretically sound candidate for such strategies.

Role in Stereoselective Synthesis and Asymmetric Induction

Beyond its role as a simple protecting group, the 4-tert-butylcyclohexyl moiety, whether in the ketone or acetal form, plays a significant role in stereoselective synthesis. The large, sterically demanding tert-butyl group acts as a conformational lock, effectively freezing the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. conicet.gov.arlibretexts.org This rigid conformational bias is a powerful tool for controlling the stereochemical outcome of reactions on the cyclohexane ring and at adjacent centers.

Leveraging Conformational Locking for Diastereocontrol

The fixed chair conformation of the 4-tert-butylcyclohexane ring creates a well-defined steric environment. This allows for predictable facial selectivity in reactions at prochiral centers on the ring. The differing steric hindrance presented by the axial and equatorial positions influences the trajectory of incoming reagents, leading to the preferential formation of one diastereomer over another.

While the carbonyl group is protected as a diethyl acetal, the conformational locking effect of the tert-butyl group persists. upenn.edu Any subsequent reactions on the cyclohexane ring or on substituents attached to it will be influenced by this locked conformation, enabling diastereocontrol. For example, the introduction of a new substituent at a neighboring position would be expected to occur preferentially from the less sterically hindered face of the ring.

Precedent from Related 4-tert-Butylcyclohexanone Systems in Asymmetric Transformations

The parent ketone, 4-tert-butylcyclohexanone, has been extensively studied as a model system for demonstrating stereoselectivity in nucleophilic additions to carbonyl groups. chemeducator.org The reduction of this ketone with various hydride reagents provides a classic example of diastereoselectivity.

Reduction with small hydride reagents, such as sodium borohydride, typically results in the preferential attack from the axial direction, leading to the formation of the trans-alcohol (equatorial hydroxyl group) as the major product. chemeducator.org Conversely, the use of bulky reducing agents, such as L-Selectride®, leads to attack from the less hindered equatorial face, yielding the cis-alcohol (axial hydroxyl group) as the predominant isomer. chemeducator.org

These well-documented stereochemical outcomes in the parent ketone system provide a strong precedent for predicting and controlling stereochemistry in reactions involving derivatives of 4-tert-butylcyclohexanone, including those where the carbonyl is protected as a diethyl acetal. The predictable nature of this system makes it a valuable tool for asymmetric synthesis.

| Reducing Agent | Major Product | Diastereomeric Ratio (cis:trans) |

| Sodium Borohydride (NaBH4) | trans-4-tert-Butylcyclohexanol | ~12:88 |

| L-Selectride® | cis-4-tert-Butylcyclohexanol | ~92:8 |

| Aluminum Isopropoxide | trans-4-tert-Butylcyclohexanol (thermodynamic product) | ~23:77 |

Intermediacy in the Total Synthesis of Complex Natural Products and Synthetic Targets

The unique structural and stereochemical features of the 4-tert-butylcyclohexyl framework have been exploited in the total synthesis of complex molecules. While direct and explicit examples of this compound as a key intermediate in published total syntheses are not prominently featured in the reviewed literature, the strategic use of the 4-tert-butylcyclohexanone core is evident. The principles of stereocontrol and conformational locking inherent to this system are applied to construct key fragments of larger, more complex targets.

For instance, the predictable stereochemical outcomes of reactions on the 4-tert-butylcyclohexanone scaffold make it an attractive starting material for the synthesis of building blocks with defined stereochemistry. These fragments can then be elaborated and incorporated into the total synthesis of natural products such as steroids or other polycyclic systems where control of relative stereochemistry is crucial. researchgate.netlibretexts.org The synthesis of the potent analgesic alkaloid epibatidine, for example, involves the construction of a substituted cyclohexene (B86901) ring where stereocontrol is a key challenge. rsc.orgnih.gov While not directly employing the diethyl acetal, the underlying principles of using a substituted cyclohexane to control stereochemistry are relevant.

The application of 4-tert-butylcyclohexanone derivatives in the synthesis of complex molecules underscores the importance of this structural motif in providing a reliable platform for stereocontrolled transformations, a fundamental requirement in the art of total synthesis.

Analytical and Spectroscopic Characterization Methodologies in Research of 4 Tert Butylcyclohexanone Diethyl Acetal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-tert-Butylcyclohexanone (B146137) diethyl acetal (B89532). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and conformational analysis.

The conformational equilibrium of the cyclohexane (B81311) ring is a key feature. Due to the significant steric bulk of the tert-butyl group, the molecule is predominantly "locked" into a single chair conformation where this group occupies an equatorial position to minimize steric strain. This conformational rigidity simplifies the NMR spectra and facilitates detailed analysis.

In ¹H NMR, the protons on the cyclohexane ring exhibit distinct chemical shifts depending on whether they are in axial or equatorial positions. Similarly, the protons of the two ethoxy groups of the acetal are chemically distinct.

In ¹³C NMR spectroscopy, the carbon atoms of the cyclohexane ring, the tert-butyl group, and the diethyl acetal moiety all show characteristic signals. The locked conformation leads to distinct chemical shifts for the axial and equatorial carbons. Low-temperature ¹³C NMR studies on related di-tert-butylcyclohexane systems have demonstrated the ability to resolve signals for different conformations, such as chair and twist-boat forms, although for 4-tert-Butylcyclohexanone diethyl acetal, the chair conformation is overwhelmingly favored. sikhcom.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of the parent ketone and related structures. Actual experimental values may vary slightly.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~0.86 (s, 9H) | ~27.5 |

| C(CH₃)₃ | - | ~32.3 |

| Cyclohexane CH (C4) | ~1.0-1.2 (m, 1H) | ~47.0 |

| Cyclohexane CH₂ | ~1.2-1.9 (m, 8H) | ~25-42 |

| Acetal Carbon (C1) | - | ~99-102 |

| O-CH₂ | ~3.4-3.6 (q, 4H) | ~58-60 |

| O-CH₂-CH₃ | ~1.1-1.2 (t, 6H) | ~15.5 |

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, corroborating its molecular structure. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented in a reproducible manner.

The mass spectrum of this compound (molecular weight: 228.37 g/mol ) does not typically show a prominent molecular ion peak ([M]⁺) due to the lability of acetals under EI conditions. rsc.orgnist.gov Instead, the spectrum is dominated by fragment ions resulting from characteristic cleavage pathways.

The primary fragmentation involves the loss of an ethoxy radical (•OCH₂CH₃) to form a stable oxonium ion, which is often the base peak. Subsequent fragmentations can occur, providing further structural information. The presence of two alkoxy groups on the same carbon provides a potent initiation site for α-cleavage. rsc.org

Table 2: Key Mass Spectrometry Fragmentation Data for this compound Source: Based on data from the NIST WebBook for 4-t-Butylcyclohexanone diethyl ketal. nist.gov

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Significance |

| 183 | [M - •OCH₂CH₃]⁺ | Loss of an ethoxy radical, forming a stable oxonium ion. Often the base peak. |

| 155 | [M - •OCH₂CH₃ - C₂H₄]⁺ | Subsequent loss of ethylene (B1197577) from the [M-45]⁺ ion. |

| 103 | [C₆H₁₁O₂]⁺ | Ion resulting from cleavage of the tert-butyl group and rearrangement. |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation, a very stable and common fragment. |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and separating it from starting materials, byproducts, or any potential isomers.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is well-suited for analyzing the volatile this compound. The technique allows for the separation of the acetal from the parent ketone (4-tert-Butylcyclohexanone) and the alcohol (ethanol) used in its synthesis. dnacih.com Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For similar compounds like cyclohexanone (B45756), packed columns (e.g., 20% SP2100) or capillary columns are used for separation. dnacih.comnih.gov The analysis of reaction mixtures containing 4-tert-butylcyclohexanol (B146172) isomers by GC demonstrates the technique's efficacy in separating closely related cyclohexane derivatives. orgsyn.orgorgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for purity assessment. For the parent ketone, reverse-phase (RP) HPLC methods have been developed using columns like Newcrom R1 with a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com A similar approach could be adapted for the diethyl acetal. HPLC is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or low volatility, although this is not a major concern for this specific acetal. The method can effectively separate the nonpolar acetal from more polar impurities.

While the primary product is achiral and does not have stereoisomers, chromatographic techniques are crucial for separating it from potential impurities, including any unreacted 4-tert-butylcyclohexanone or byproducts from the synthesis process.

Emerging Research Directions and Future Perspectives on 4 Tert Butylcyclohexanone Diethyl Acetal

Exploration of Novel Catalytic Systems for Acetal (B89532) Formation and Transformation

The synthesis of 4-tert-butylcyclohexanone (B146137) diethyl acetal is a foundational reaction, and the development of advanced catalytic systems is paramount for improving its efficiency and environmental footprint. Current research is geared towards the use of solid acid catalysts, which offer significant advantages over traditional homogeneous catalysts, including ease of separation, reusability, and reduced corrosive waste.

Promising heterogeneous catalysts for the formation of 4-tert-butylcyclohexanone diethyl acetal include ion-exchange resins like Amberlyst-15 and various zeolites. Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has demonstrated high efficacy in acetalization reactions under mild conditions. santiago-lab.comarkat-usa.org Zeolites, with their well-defined microporous structures and tunable acidity, also present a compelling alternative for the selective synthesis of acetals from cyclic ketones. semanticscholar.orgmdpi.com

Future research will likely focus on the design of novel solid acids with enhanced activity and selectivity. This includes the development of hierarchical zeolites with mesoporous structures to overcome diffusion limitations, and the synthesis of functionalized nanomaterials as highly active and recyclable catalysts. The exploration of bifunctional catalysts that can facilitate both acetal formation and subsequent transformations in a single pot is also a burgeoning area of interest.

Table 1: Comparison of Novel Catalytic Systems for Diethyl Acetal Formation from Substituted Cyclohexanones

| Catalyst | Catalyst Type | Key Advantages | Potential for this compound Synthesis |

| Amberlyst-15 | Sulfonated Polystyrene Resin | High acidity, commercially available, easy to handle, recyclable. santiago-lab.comarkat-usa.org | High potential due to proven efficacy in acetalization of various ketones. |

| Zeolite H-Beta | Microporous Aluminosilicate | Shape selectivity, tunable acidity, high thermal stability. semanticscholar.orgmdpi.com | Good potential, offering shape-selective catalysis and resistance to harsh reaction conditions. |

| Functionalized Mesoporous Silica | Solid Acid | High surface area, tunable pore size, potential for bifunctionalization. | High potential for developing highly active and selective catalysts with tailored properties. |

| Acidic Ionic Liquids | Liquid Salts | Tunable acidity and solubility, potential for catalyst recycling. | Moderate potential, though separation from nonpolar products can be challenging. |

Integration into Cascade Reactions and One-Pot Synthetic Sequences

A major thrust in modern organic synthesis is the development of cascade or tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. The in-situ formation and subsequent reaction of this compound holds significant promise for streamlining the synthesis of complex molecules.

One potential application lies in the protection of the ketone functionality, allowing for selective transformations on other parts of a molecule. More advanced strategies could involve the acetal participating directly in a subsequent reaction. For instance, a one-pot acetalization-reduction sequence could provide a stereoselective route to 4-tert-butylcyclohexanols. tamu.educhemeducator.orgwpmucdn.com Another intriguing possibility is the integration of acetal formation with C-C bond-forming reactions, such as a tandem acetalization-Mukaiyama aldol (B89426) reaction.

Future research in this area will likely focus on the development of catalyst systems that are compatible with multiple reaction steps. This may involve the use of orthogonal catalysts or multifunctional catalysts that can promote different transformations under varying conditions. The design of substrates that are pre-programmed to undergo specific cascade sequences upon formation of the diethyl acetal is another exciting avenue for exploration.

Table 2: Hypothetical Cascade Reactions Involving this compound

| Reaction Sequence | Description | Potential Catalyst System | Synthetic Utility |

| Acetalization-Reduction | In-situ protection of the ketone followed by stereoselective reduction of another functional group. | Dual-catalyst system (e.g., solid acid + metal catalyst). | Access to complex substituted cyclohexanes with high stereocontrol. |

| Acetalization-Allylation | Formation of the acetal followed by a nucleophilic addition of an allyl group to an electrophilic center. | Lewis acid catalyst compatible with both steps. | Synthesis of homoallylic alcohols with a protected ketone. |

| Acetalization-Cyclization | Intramolecular reaction triggered by the formation of the acetal, leading to a cyclic product. | Acid catalyst that promotes both acetalization and cyclization. | Rapid construction of polycyclic frameworks. |

Computational Design of New Reactivity and Selectivity Profiles

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to predicting and designing new chemical reactivity is a rapidly growing field. mit.edumit.edu In the context of this compound, computational methods can provide invaluable insights into its conformational preferences, reaction mechanisms, and the origins of stereoselectivity.

Density Functional Theory (DFT) calculations can be employed to model the transition states of acetal formation with different catalysts, helping to elucidate the factors that govern reaction rates and selectivity. acs.org For instance, DFT studies could predict the diastereoselectivity of reactions involving the acetal, guiding the choice of reagents and reaction conditions to achieve a desired stereochemical outcome.

Furthermore, molecular dynamics simulations could be used to study the behavior of the acetal in different solvent environments and its interactions with catalysts or other reactants. This information can be crucial for optimizing reaction conditions and for the rational design of new catalysts with improved performance. The use of machine learning algorithms to predict the reactivity of 4-tert-butylcyclohexanone derivatives based on their structural features is another promising future direction.

Table 3: Potential Applications of Computational Chemistry in the Study of this compound

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Modeling transition states of acetal formation and subsequent reactions. acs.org | Understanding reaction barriers, predicting stereoselectivity, and elucidating reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the acetal in solution and its interaction with catalysts. | Information on conformational dynamics, solvent effects, and catalyst-substrate binding. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions or reactions in complex environments. | Detailed understanding of reactivity and selectivity in biological or condensed-phase systems. |

| Machine Learning | Predicting reactivity and selectivity based on molecular descriptors. mit.edumit.edu | Rapid screening of potential reactants and catalysts for desired transformations. |

Q & A

Q. What is the standard synthetic route for preparing 4-tert-butylcyclohexanone diethyl acetal from 4-tert-butylcyclohexanol?

- Methodological Answer : The synthesis involves two primary steps:

Oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone : Use sodium hypochlorite (NaOCl) in acetic acid under controlled conditions (0–5°C) to avoid over-oxidation. Purify the ketone via fractional distillation or column chromatography .

Acetal Formation : React the ketone with excess ethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux. Employ a Dean-Stark apparatus to remove water and drive the equilibrium toward acetal formation. Confirm completion via TLC or GC-MS .

Q. How can the purity of this compound be assessed after synthesis?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and mass spectra with authentic standards to identify impurities (e.g., unreacted ketone or alcohol) .

- Infrared Spectroscopy (IR) : Verify the absence of a carbonyl peak (~1700 cm⁻¹) and presence of acetal C-O stretches (~1100 cm⁻¹) .

- ¹H-NMR : Look for characteristic acetal proton signals (δ 3.5–4.5 ppm, multiplet) and the absence of ketone α-protons (δ 2.1–2.5 ppm) .

Advanced Research Questions

Q. What challenges arise in controlling stereochemistry during acetalization of 4-tert-butylcyclohexanone, and how can they be addressed?

- Methodological Answer :

- Steric Effects : The tert-butyl group induces chair conformations in the cyclohexane ring, favoring equatorial positioning. During acetal formation, this can lead to preferential formation of cis or trans acetal isomers. Use computational modeling (DFT) to predict steric outcomes .

- Catalyst Optimization : Screen Brønsted vs. Lewis acid catalysts (e.g., BF₃·Et₂O vs. TsOH) to influence stereoselectivity. Monitor reaction kinetics via in situ IR to identify optimal conditions .

- Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose-based columns) to resolve diastereomers if stereochemical control is incomplete .

Q. How can conflicting NMR data for this compound isomers be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform experiments at low temperatures (–40°C) to slow conformational interconversion and resolve splitting patterns .

- 2D NMR Techniques : Use NOESY or COSY to differentiate axial/equatorial proton environments and assign stereochemistry .

- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration to validate NMR assignments .

Critical Analysis of Contradictory Evidence

- Isomerization in Synthesis : notes cis/trans isomerism in 4-tert-butylcyclohexanol, which may influence ketone geometry and subsequent acetal stereochemistry. However, ’s oxidation protocol assumes complete conversion to a single ketone isomer, potentially overlooking stereochemical retention during oxidation. Researchers must verify ketone conformation (e.g., via NOESY) before acetalization .

- Safety Considerations : While highlights hazards for 4-tert-butylcyclohexanone (irritant, requires PPE), the acetal’s safety profile is unaddressed. Assume similar precautions due to structural analogs and prioritize fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.